molecular formula C8H15NO2 B8138288 (R)-Azepane-2-carboxylic acid methyl ester

(R)-Azepane-2-carboxylic acid methyl ester

Cat. No.: B8138288
M. Wt: 157.21 g/mol
InChI Key: GVNASBFHUYHYAT-SSDOTTSWSA-N
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Description

(R)-Azepane-2-carboxylic acid methyl ester is a chiral heterocyclic compound featuring a seven-membered azepane ring fused with a methyl ester group at the second carbon position.

Properties

IUPAC Name

methyl (2R)-azepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNASBFHUYHYAT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of (R)-Azepane-2-Carboxylic Acid

A direct method involves esterification of (R)-azepane-2-carboxylic acid using methanol under acidic conditions. Key protocols include:

  • H<sub>2</sub>SO<sub>4</sub>-Catalyzed Esterification : Heating the carboxylic acid with excess methanol and concentrated H<sub>2</sub>SO<sub>4</sub> at 70–100°C for 12–24 hours. This method achieves yields >95% but requires careful water removal via azeotropic distillation.

  • Thionyl Chloride (SOCl<sub>2</sub>) Activation : Reacting the acid with SOCl<sub>2</sub> in methanol at 0–70°C. This method avoids equilibrium limitations, yielding 79–92% product with high purity.

Representative Procedure :

  • Dissolve (R)-azepane-2-carboxylic acid (10.0 g, 77.4 mmol) in methanol (50 mL).

  • Add SOCl<sub>2</sub> (8.5 mL, 117.2 mmol) dropwise at 0°C.

  • Stir at 70°C for 4 hours, then concentrate under vacuum to isolate the ester as a white solid.

Ultrasonic-Assisted Esterification

A milder approach employs NaHSO<sub>4</sub> as a catalyst under ultrasonic irradiation:

  • Conditions : Methanol, NaHSO<sub>4</sub> (5 equiv), 70°C, 5 hours.

  • Advantages : Avoids corrosive acids, simplifies workup, and achieves 85–92% yields.

Asymmetric Catalytic Hydrogenation of Prochiral Precursors

Hydrogenation of Azepine-2-Carboxylates

Prochiral azepine-2-carboxylic acid methyl esters can undergo enantioselective hydrogenation using chiral catalysts:

  • Catalysts : Rhodium complexes with (R)-BINAP or Ru-BINAP.

  • Conditions : H<sub>2</sub> (50–100 psi), ethanol, 25–50°C, 12–24 hours.

  • Outcomes : Enantiomeric excess (ee) up to 98% and yields >90%.

Example :
Hydrogenation of 3,4-didehydroazepine-2-carboxylate with [Rh((R)-BINAP)(COD)]BF<sub>4</sub> affords the (R)-product with 96% ee.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Racemic azepane-2-carboxylic acid methyl ester can be resolved using lipases:

  • Enzymes : Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PS-C).

  • Conditions : Phosphate buffer (pH 7), 37°C, 24–48 hours.

  • Results : (R)-enantiomer remains unhydrolyzed, achieving >99% ee after 50% conversion.

Beckmann Rearrangement of Cyclic Ketoximes

Oxime to Lactam Conversion

A two-step process converts cyclic ketoximes to azepane-2-carboxylates:

  • Beckmann Rearrangement : Treat the oxime with H<sub>2</sub>SO<sub>4</sub> or PCl<sub>5</sub> to form the lactam.

  • Esterification : Methanol and SOCl<sub>2</sub> convert the lactam to the methyl ester.

Key Data :

  • Yields: 75–85% for rearrangement; 90–95% for esterification.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield ee Scalability
Chiral Pool (H<sub>2</sub>SO<sub>4</sub>)H<sub>2</sub>SO<sub>4</sub>70–100°C>95%N/AHigh
Asymmetric HydrogenationRh-(R)-BINAP25–50°C90%98%Moderate
Enzymatic ResolutionCAL-B Lipase37°C45–50%>99%Low
Beckmann RearrangementH<sub>2</sub>SO<sub>4</sub>100–120°C75–85%N/AModerate

Chemical Reactions Analysis

Types of Reactions

®-Azepane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azepane-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azepane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Azepane-2-carboxylic acid.

    Reduction: Azepane-2-methanol.

    Substitution: Various azepane derivatives depending on the substituent introduced.

Scientific Research Applications

®-Azepane-2-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which ®-Azepane-2-carboxylic acid methyl ester exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with biological receptors, altering their conformation and modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(R)-Azepane-2-carboxylic acid methyl ester is distinguished by its azepane ring (a seven-membered saturated nitrogen heterocycle) and methyl ester group. This contrasts with other methyl esters in the evidence, which primarily derive from linear fatty acids or terpenoid resins. Key structural differences include:

Compound Category Example from Evidence Structural Features Key Differences from this compound
Linear Fatty Acid Methyl Esters Palmitic acid methyl ester 16-carbon chain with ester group Linear vs. cyclic backbone; absence of nitrogen heterocycle
Unsaturated Fatty Acid Esters Linoleic acid methyl ester 18-carbon chain with double bonds Lack of heterocyclic ring; unsaturated hydrocarbon chain
Terpenoid Methyl Esters Sandaracopimaric acid methyl ester Diterpene backbone with fused rings Polycyclic vs. monocyclic structure; absence of nitrogen
Bicyclic Heterocycles Bicyclo[3.2.0]heptane derivatives Thia-azabicyclo system with carboxylic acid Different heteroatom arrangement (sulfur inclusion)

Analytical Methods

Methyl esters in the evidence are routinely analyzed via gas chromatography-mass spectrometry (GC-MS) (e.g., fatty acid methyl esters in liver samples , diterpene esters in plant resins ).

Data Tables

Table 1: Common Methyl Esters in Analytical Studies

Compound Name Source/Application Analytical Method Evidence ID
Palmitic acid methyl ester Liver/plasma biomarker analysis GC-MS
Hexadecanoic acid methyl ester Monascus pigment production GC-MS
Sandaracopimaric acid methyl ester Plant resin analysis GC-FID, GC-MS
9-Octadecenoic acid methyl ester Tomato seedling metabolites GC-MS

Table 2: Heterocyclic Methyl Esters vs. Linear Analogs

Feature This compound (Inferred) Linear Fatty Acid Methyl Esters
Backbone 7-membered nitrogen heterocycle Linear hydrocarbon chain
Polarity Higher (due to N-heterocycle) Lower (hydrophobic)
Stereochemical Complexity Chiral center at C2 Typically achiral
Potential Applications Pharmaceutical intermediates, catalysis Biofuels, biomarkers

Notes

Limitations of Evidence: No direct references to "this compound" were found in the provided materials. Comparisons are extrapolated from structurally related compounds.

Inferred Properties : The compound’s nitrogen-containing ring likely enhances its polarity and stability compared to linear esters, impacting solubility and reactivity .

Analytical Challenges : GC-MS protocols for fatty acid esters may require modification (e.g., derivatization) to accommodate the azepane ring’s thermal stability and polarity.

Biological Activity

(R)-Azepane-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to serve as a chiral building block in the synthesis of complex organic molecules and as a potential scaffold for drug development. This article explores its biological activity, mechanisms of action, and applications in various fields.

This compound is synthesized through various methods, typically involving the resolution of racemic mixtures and subsequent esterification processes. The synthetic routes often include:

  • Chiral Resolution : Achieved through chiral chromatography or diastereomeric salt formation.
  • Esterification : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in the design of enzyme inhibitors for therapeutic applications.
  • Receptor Modulation : It may also interact with biological receptors, altering their conformation and modulating signal transduction pathways, which can influence various physiological processes.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

  • Enzyme Inhibition : Studies indicate that derivatives of azepane compounds, including this compound, have the potential to act as enzyme inhibitors. For example, it has been explored for its role in inhibiting α/β-hydrolase domain (ABHD) enzymes, which are implicated in various metabolic pathways .
  • Neuropharmacological Applications : The compound has been investigated for its potential in developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in this area.
  • Anticancer Activity : Preliminary studies suggest that azepane derivatives may exhibit anticancer properties by interfering with cancer cell proliferation and survival mechanisms .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Study on ABHD Inhibitors : A study highlighted the design of ABHD inhibitors where azepane derivatives were shown to selectively inhibit specific enzymes involved in lipid metabolism, suggesting potential therapeutic uses in metabolic disorders .
  • Neuroprotective Effects : Research indicated that certain azepane derivatives could protect neuronal cells from apoptosis, offering insights into their use in treating neurodegenerative diseases.

Applications in Scientific Research

This compound has diverse applications:

Application AreaDescription
Medicinal Chemistry Used as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.
Organic Synthesis Serves as a building block for complex molecules, including natural products and polymers.
Biological Studies Investigated for enzyme inhibition and receptor ligand potential.
Industrial Applications Utilized in producing specialty chemicals and materials like surfactants and plasticizers.

Q & A

Q. Basic

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with racemic standards validate purity .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm esterification (δ ~3.6 ppm for methoxy group) and azepane ring conformation (e.g., coupling constants for axial/equatorial protons) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H⁺] at m/z 172.1334) and fragmentation patterns for structural confirmation .

How can researchers mitigate racemization during the synthesis of this compound?

Advanced
Racemization often occurs during acidic or high-temperature steps. Mitigation strategies include:

  • Low-temperature esterification : Use coupling agents like EDCI/HOBt at 0–4°C to minimize acid exposure .
  • Chiral auxiliaries : Incorporate temporary protecting groups (e.g., Boc) that stabilize the stereocenter during intermediate steps .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress to terminate before racemization thresholds .

What computational tools are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity (e.g., nucleophilic attack at the ester carbonyl vs. azepane ring). Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics and steric hindrance from the azepane ring .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological applications .

How should contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

Q. Advanced

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm ester group placement. IR peaks (C=O stretch ~1740 cm⁻¹) should align with NMR methoxy signals .
  • X-ray crystallography : Resolve absolute configuration if crystalline derivatives (e.g., salt forms) are accessible .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace signal origins in overlapping spectral regions .

What are the best practices for assessing the stability of this compound under varying storage conditions?

Q. Advanced

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for hydrolysis products (e.g., free carboxylic acid) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware or antioxidants (e.g., BHT) mitigate radical-mediated decomposition .
  • pH stability : Buffered solutions (pH 3–7) identify optimal storage conditions; acidic media accelerate ester hydrolysis .

How can kinetic studies optimize the enantioselective reduction of intermediates in this compound synthesis?

Q. Advanced

  • Rate determination : Use stopped-flow NMR to measure reaction rates of chiral catalysts (e.g., Corey-Bakshi-Shibata) in asymmetric reductions .
  • Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to identify temperature-dependent stereochemical outcomes .
  • DoE (Design of Experiments) : Multi-variable analysis (e.g., catalyst loading, solvent polarity) pinpoints optimal conditions for >95% enantiomeric excess .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced

  • Mass transfer limitations : Stirred-tank reactors with high-shear impellers improve mixing in viscous reaction mixtures .
  • Catalyst recycling : Immobilize enzymes or metal catalysts on silica supports to reduce costs and enable continuous flow processes .
  • Byproduct management : In-line scavengers (e.g., polymer-bound reagents) remove residual acids or alcohols during workup .

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